Lipophilicity Modulation: N3-Ethyl vs. N3-Phenyl and N3-H Analogs
The target compound's computed XLogP3 of 2.8 [1] positions it squarely within the optimal oral drug-like lipophilicity range (LogD 1–3), whereas the 3-phenyl analog (CAS 26959-75-1) exceeds this window with an estimated XLogP3 of ~3.5, and the 3-unsubstituted parent (CAS 317375-78-3) falls below it at ~1.8 [2]. In TZD-based lead optimization, each log unit deviation from the 1–3 range is associated with a roughly 5-fold increase in promiscuous off-target hit rate and accelerated oxidative metabolism [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-Phenyl analog (CAS 26959-75-1): XLogP3 ≈ 3.5; 3-H analog (CAS 317375-78-3): XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 = –0.7 (vs. 3-phenyl); +1.0 (vs. 3-H) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
A logP within the 1–3 window correlates with reduced attrition in lead optimization, making the 3-ethyl compound a more developable starting point than either the excessively lipophilic 3-phenyl or suboptimal 3-H analog.
- [1] XLogP3 = 2.8 for CID 16392493, computed by PubChem (release 2024.11.20). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1046756-54-0 View Source
- [2] Estimated XLogP3 values for comparator compounds based on PubChem computed properties for CID 2977205 (3-phenyl analog) and CID 2837727 (des-ethyl analog). Values estimated by the XLogP3 algorithm (PubChem 2024.11.20). National Center for Biotechnology Information. View Source
- [3] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
